molecular formula C7H8F2N2 B8782344 [(2,3-DIFLUOROPHENYL)METHYL]HYDRAZINE

[(2,3-DIFLUOROPHENYL)METHYL]HYDRAZINE

Cat. No.: B8782344
M. Wt: 158.15 g/mol
InChI Key: YNOWKXTYDMQPLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2,3-DIFLUOROPHENYL)METHYL]HYDRAZINE is an organic compound that features a benzyl group substituted with two fluorine atoms at the 2 and 3 positions, and a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: [(2,3-DIFLUOROPHENYL)METHYL]HYDRAZINE can be synthesized through several methods. One common approach involves the reaction of 2,3-difluorobenzyl chloride with hydrazine hydrate under basic conditions. The reaction typically proceeds at room temperature and yields the desired product after purification.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: [(2,3-DIFLUOROPHENYL)METHYL]HYDRAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines.

Scientific Research Applications

[(2,3-DIFLUOROPHENYL)METHYL]HYDRAZINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of [(2,3-DIFLUOROPHENYL)METHYL]HYDRAZINE involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to biological effects such as enzyme inhibition or activation. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical biology .

Comparison with Similar Compounds

  • 1-(2,4-Difluorobenzyl)hydrazine
  • 1-(3,4-Difluorobenzyl)hydrazine
  • 1-(2,3-Dichlorobenzyl)hydrazine

Comparison: [(2,3-DIFLUOROPHENYL)METHYL]HYDRAZINE is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications .

Properties

Molecular Formula

C7H8F2N2

Molecular Weight

158.15 g/mol

IUPAC Name

(2,3-difluorophenyl)methylhydrazine

InChI

InChI=1S/C7H8F2N2/c8-6-3-1-2-5(4-11-10)7(6)9/h1-3,11H,4,10H2

InChI Key

YNOWKXTYDMQPLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CNN

Origin of Product

United States

Synthesis routes and methods

Procedure details

Preparation takes place in analogy to that described in Example 1 A from 2.74 g (54.75 mmol) of hydrazine hydrate and 3.02 g (14.60 mmol) of 2,3-difluorobenzyl bromide. For work up, the residue is purified by flash chromatography (mobile phase: dichloromethane:methanol 30:1–10:1).
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
3.02 g
Type
reactant
Reaction Step Two

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